S-[2-(N7-Guanyl)ethyl]glutathione
Overview
Description
S-[2-(N7-Guanyl)ethyl]glutathione is a known DNA adduct formed as a result of glutathione (GSH)-dependent base-substitution mutations caused by carcinogens such as ethylene dibromide . This compound has a molecular formula of C17H24N8O7S and a molecular weight of 484.49 . It is significant in the study of DNA damage and repair mechanisms, particularly in the context of exposure to carcinogenic substances.
Scientific Research Applications
S-[2-(N7-Guanyl)ethyl]glutathione has several scientific research applications, including:
Chemistry: Used as a model compound to study DNA adduct formation and repair mechanisms.
Biology: Investigated for its role in cellular responses to DNA damage and its impact on genetic stability.
Medicine: Studied for its potential implications in cancer research, particularly in understanding the effects of carcinogens on DNA.
Industry: Utilized in environmental monitoring to detect exposure to carcinogenic substances
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[2-(N7-Guanyl)ethyl]glutathione involves the reaction of glutathione with ethylene dibromide, leading to the formation of the DNA adduct . The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product. The synthetic route involves the formation of intermediates like S-(2-haloethyl)glutathione and the corresponding episulfonium ion .
Industrial Production Methods
Industrial production of this compound is not widely documented, as it is primarily used for research purposes. The compound is typically synthesized in laboratory settings using the aforementioned synthetic routes and conditions .
Chemical Reactions Analysis
Types of Reactions
S-[2-(N7-Guanyl)ethyl]glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, particularly involving the guanyl group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperature, pH, and solvent systems .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Comparison with Similar Compounds
Similar Compounds
S-(2-Haloethyl)glutathione: An intermediate in the synthesis of S-[2-(N7-Guanyl)ethyl]glutathione.
Episulfonium Ion: Another intermediate involved in the formation of the DNA adduct.
Uniqueness
This compound is unique due to its specific formation as a DNA adduct resulting from glutathione-dependent reactions with carcinogens. This specificity makes it a valuable compound for studying DNA damage and repair mechanisms, as well as for understanding the effects of environmental carcinogens .
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-(2-amino-6-oxo-1H-purin-7-yl)ethylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O7S/c18-8(16(31)32)1-2-10(26)22-9(14(29)20-5-11(27)28)6-33-4-3-25-7-21-13-12(25)15(30)24-17(19)23-13/h7-9H,1-6,18H2,(H,20,29)(H,22,26)(H,27,28)(H,31,32)(H3,19,23,24,30)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBANDXHJRVCNU-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1CCSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)C(=O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143538 | |
Record name | S-(2-(N7-Guanyl)ethyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100840-34-4 | |
Record name | S-(2-(N7-Guanyl)ethyl)glutathione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100840344 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S-(2-(N7-Guanyl)ethyl)glutathione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10143538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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